
Butane-1-thiolate
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Overview
Description
Butane-1-thiolate (CAS 109-79-5), also known as sodium this compound or n-butanethiol, is an organosulfur compound with the molecular formula C₄H₁₀S and a molar mass of 90.19 g/mol . It is a colorless, flammable liquid with a distinctive thiol odor and a low olfactory threshold (0.0000028 ppm) . Structurally, it features a sulfhydryl (-SH) group attached to the terminal carbon of a butane chain. Key physical properties include a boiling point of 98.4°C, melting point of -115.7°C, and flash point of 12°C . It is slightly soluble in water but highly miscible with alcohols and ethers.
This compound is synthesized via the reaction of bromobutane with thiourea. Its primary applications include serving as an intermediate in organic synthesis and as a warning agent due to its strong odor . Toxicologically, it has an oral LD₅₀ of 1,500 mg/kg in rats and 3,000 mg/kg in mice, classifying it as moderately toxic . Safety protocols mandate storage below 30°C, separation from oxidizers and acids, and adherence to exposure limits (e.g., NIOSH REL: 0.5 ppm ceiling) .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Butane-1-thiolate serves as a crucial building block in organic synthesis. Its thiol group (-SH) can undergo various chemical reactions, including oxidation to form disulfides and reduction to regenerate thiols. This versatility makes it valuable for synthesizing complex organic molecules.
2. Free Radical Reactions:
Research has demonstrated that this compound can participate in free radical reactions with olefins under specific conditions, leading to the formation of various products. These reactions are significant in the development of new synthetic methodologies in organic chemistry .
Biological Applications
1. Interaction with Biological Molecules:
The thiol group of this compound allows it to interact with proteins and enzymes, potentially influencing biological processes. Studies have explored its role in modulating enzyme activity and its implications in biochemical pathways .
2. Toxicological Studies:
Case studies have highlighted the toxicological effects of this compound on living organisms. For instance, exposure to this compound has been linked to symptoms such as muscular weakness and malaise in workers exposed to high concentrations . Animal studies indicate potential liver and kidney damage following acute exposure, emphasizing the need for careful handling and assessment of safety limits .
Medical Applications
1. Therapeutic Potential:
this compound is being investigated for its therapeutic properties, particularly in drug development targeting thiol-containing enzymes. Its ability to modulate enzyme activity suggests potential applications in treating diseases where these enzymes play a critical role .
2. Antioxidant Properties:
Recent research has focused on the antioxidant capabilities of this compound and its derivatives. These compounds may offer protective effects against oxidative stress-related conditions, which are implicated in various diseases including cancer and neurodegenerative disorders .
Industrial Applications
1. Specialty Chemicals Production:
In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties make it suitable for producing various compounds used in pharmaceuticals, agrochemicals, and other industrial applications .
2. Odorants:
Due to its strong skunk-like odor, this compound is often used as an odorant in natural gas to detect leaks. This application underscores its importance in safety protocols within the gas industry .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity Butane-1-thiolate, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution or thiol-disulfide exchange. To optimize yield and purity, vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of reactants (e.g., 1-bromobutane to thiolate precursors). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization ensures high purity. Characterization should include 1H/13C NMR and FT-IR spectroscopy to confirm structure and purity ≥95% .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be rigorously applied to characterize this compound and distinguish it from structural isomers?
- Methodological Answer : For unambiguous identification:
- 1H NMR : Look for a triplet at δ 2.5–3.0 ppm (S–CH2 group) and a multiplet for the butyl chain (δ 1.2–1.6 ppm).
- FT-IR : Confirm S–H bond absence (no peak ~2550 cm−1) and presence of thiolate (C–S stretching at 600–700 cm−1).
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M–Na]+ at m/z 121.03. Compare with computational spectra (e.g., DFT) to rule out isomers .
Q. What experimental protocols ensure reproducibility in measuring this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design stability studies by:
- Preparing buffered solutions (pH 2–12) and incubating samples at 25°C, 40°C, and 60°C.
- Quantifying degradation via UV-Vis spectroscopy (absorbance at λ = 230 nm) or HPLC with a C18 column (retention time ~5.2 min).
- Calculate half-life (t1/2) using first-order kinetics. Include triplicate runs and report standard deviations to address variability .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, MD simulations) resolve contradictions in reported catalytic activity of this compound in organometallic reactions?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., turnover numbers varying by >50% across studies) may arise from solvent effects or ligand coordination modes. Address this by:
- Performing DFT calculations (B3LYP/6-31G**) to model transition states and compare activation energies in polar vs. nonpolar solvents.
- Validate with kinetic experiments under inert atmospheres (e.g., Ar glovebox) to exclude oxidation artifacts. Cross-reference with EXAFS data to confirm metal-thiolate binding geometry .
Q. What strategies mitigate interference from byproducts when analyzing this compound’s reactivity in multicomponent systems?
- Methodological Answer : In systems with competing nucleophiles (e.g., thiols, amines):
- Use quenching agents (e.g., iodoacetamide) to selectively terminate unwanted pathways.
- Employ 19F NMR with fluorinated probes to track thiolate-specific reactivity.
- Design control experiments with isotopically labeled this compound (34S) to distinguish signal overlap in MS/MS .
Q. How should researchers design experiments to reconcile discrepancies in this compound’s reported solubility in aqueous vs. organic phases?
- Methodological Answer : Discrepancies may stem from impurities or measurement techniques. Standardize protocols:
- Use shake-flask method with saturated solutions (24 hr equilibration at 25°C).
- Quantify solubility via gravimetric analysis (filtered residues) or refractive index.
- Apply Hansen solubility parameters (HSPiP software) to correlate solvent-thiolate interactions. Report Hildebrand parameters (δ) for reproducibility .
Q. Data Analysis & Interpretation
Q. What statistical approaches are critical for validating the significance of this compound’s thermodynamic properties (e.g., ΔHf, S∘) across independent studies?
- Methodological Answer : For meta-analysis:
Comparison with Similar Compounds
Structural and Functional Group Differences
Butane-1-thiolate belongs to the thiolate family, characterized by the -SH group. Below is a comparative analysis with structurally related C₄ compounds:
Reactivity and Stability
- Nucleophilicity: this compound exhibits higher nucleophilicity compared to alcohols (e.g., 1-butanol) due to the polarizable sulfur atom, making it reactive in substitution and addition reactions .
- Acidity: With a pKa of 11.51, it is less acidic than carboxylic acids (e.g., 3-methylbutanoic acid, pKa ~4.8) but more acidic than alcohols (pKa ~16-19) .
- Flammability: this compound’s flash point (12°C) is significantly lower than 1-butanol (35°C) and butanone (-9°C), requiring stringent fire safety measures .
Research Findings
- Thermodynamic Stability: this compound’s Henry’s Law constant (7.04 × 10⁻³ atm·m³/mol) indicates moderate volatility compared to 1-butanol (0.0006 × 10⁻³ atm·m³/mol) .
- Environmental Impact : Its low water solubility reduces aquatic toxicity but necessitates containment to prevent atmospheric release .
- Industrial Use : this compound’s role as a warning agent leverages its low odor threshold, unlike 1,3-butadiene, which lacks detectable warning properties despite higher toxicity .
Preparation Methods
Free Radical Addition of Hydrogen Sulfide to 1-Butene
The free radical addition of hydrogen sulfide (H₂S) to 1-butene is a commercially significant method for synthesizing 1-butanethiol, which is subsequently deprotonated to yield sodium butane-1-thiolate .
Reaction Mechanism and Conditions
The reaction proceeds via a radical chain mechanism initiated by ultraviolet (UV) light or peroxides. The initiation step generates thiyl radicals (HS- ), which abstract a hydrogen atom from 1-butene to form a butyl radical. This radical reacts with H₂S, propagating the chain until termination occurs through radical recombination .
Key Conditions:
-
Reactants: 1-butene and H₂S in stoichiometric ratios.
-
Catalyst/Initiation: UV light (λ ≈ 254 nm) or di-tert-butyl peroxide.
-
Temperature: Ambient to moderate (25–50°C).
-
Pressure: Elevated pressures (2–5 atm) to maintain gaseous reactants in solution.
Workup and Deprotonation
Crude 1-butanethiol is purified via fractional distillation (boiling point: 98°C) . The thiol is then treated with sodium hydroxide (NaOH) in anhydrous ethanol to form sodium this compound:
CH3CH2CH2CH2SH+NaOH→CH3CH2CH2CH2SNa+H2O
The product is isolated by solvent evaporation or precipitation with diethyl ether .
Challenges:
-
Competing oligomerization of 1-butene.
-
Handling toxic H₂S requires specialized equipment.
Thiourea Method via S-Alkylisothiouronium Salts
This two-step method, described in industrial patents, directly yields sodium this compound through alkylation of thiourea followed by alkaline hydrolysis .
Step 1: Formation of S-Alkylisothiouronium Bromide
Butyl bromide reacts with thiourea in methanol under reflux to form S-butylisothiouronium bromide:
(NH2)2CS+CH3CH2CH2CH2Br→[(NH2)2C−S−CH2CH2CH2CH3]+Br−
Conditions:
Step 2: Alkaline Hydrolysis to Sodium this compound
The intermediate is hydrolyzed with aqueous NaOH, yielding sodium this compound and urea:
[(\text{NH}2)2\text{C}-\text{S}-\text{CH}2\text{CH}2\text{CH}2\text{CH}3]^+ \text{Br}^- + 2\text{NaOH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{SNa} + (\text{NH}2)2\text{CO} + \text{NaBr} + \text{H}_2\text{O} $$
Optimization:
- Alkali Concentration: 10–20% NaOH.
- Reflux Time: 6 hours.
- Byproduct Removal: Urea is filtered, and NaBr is washed away.
Advantages:
- High atom economy (100% theoretical).
- Avoids handling gaseous H₂S.
Comparative Analysis of Methods
Parameter | Free Radical Addition | Thiourea Method |
---|---|---|
Reactants | 1-Butene, H₂S | Butyl bromide, thiourea, NaOH |
Catalyst | UV light | None |
Solvent | None (neat) | Methanol |
Reaction Time | 4–8 hours | 9 hours total (3 + 6) |
Byproducts | Oligomers of 1-butene | Urea, NaBr |
Safety Concerns | High (H₂S toxicity) | Moderate (corrosive NaOH) |
Properties
CAS No. |
20733-16-8 |
---|---|
Molecular Formula |
C4H9S- |
Molecular Weight |
89.18 g/mol |
IUPAC Name |
butane-1-thiolate |
InChI |
InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3/p-1 |
InChI Key |
WQAQPCDUOCURKW-UHFFFAOYSA-M |
SMILES |
CCCC[S-] |
Canonical SMILES |
CCCC[S-] |
Synonyms |
n-butyl mercaptide |
Origin of Product |
United States |
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